molecular formula C20H38O5 B13382420 Dihydro-PGF1alpha

Dihydro-PGF1alpha

Cat. No.: B13382420
M. Wt: 358.5 g/mol
InChI Key: WMHAOJIJVNDMKA-UHFFFAOYSA-N
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Description

13,14-Dihydro prostaglandin F1 alpha, commonly referred to as Dihydro-PGF1alpha, is a prostanoid, a type of fatty acid derivative. It is a structural derivative of prostaglandin F1 alpha and is known for its role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-PGF1alpha typically involves the reduction of prostaglandin F1 alpha. This reduction can be achieved using various reducing agents under controlled conditions. The specific details of the synthetic route and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps such as extraction, purification, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Dihydro-PGF1alpha undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The compound can be reduced further to form various derivatives.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield keto derivatives, while reduction can produce various alcohol derivatives .

Scientific Research Applications

Dihydro-PGF1alpha has a wide range of applications in scientific research, including:

Mechanism of Action

Dihydro-PGF1alpha exerts its effects by interacting with specific molecular targets and pathways. It is known to inhibit platelet aggregation and vasoconstriction, primarily through receptor-mediated elevation of cyclic adenosine monophosphate (cAMP). This mechanism is similar to that of prostacyclin, a major vascular protector .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities. Its ability to inhibit platelet aggregation and vasoconstriction makes it a valuable compound in both research and therapeutic contexts .

Properties

IUPAC Name

7-[3,5-dihydroxy-2-(3-hydroxyoctyl)cyclopentyl]heptanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h15-19,21-23H,2-14H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMHAOJIJVNDMKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CCC1C(CC(C1CCCCCCC(=O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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